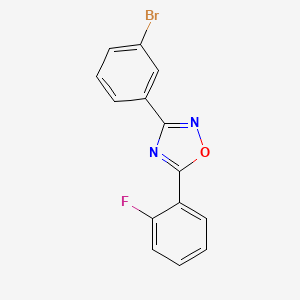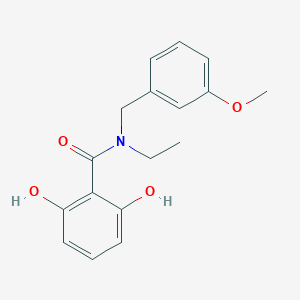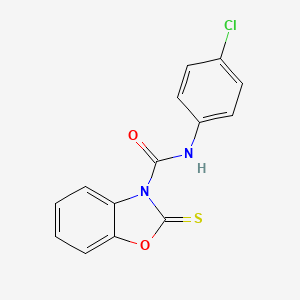![molecular formula C18H21N3O2 B5291106 8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5291106.png)
8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane, also known as SP-4-84, is a synthetic compound with potential therapeutic applications. It belongs to the class of spirocyclic compounds, which are characterized by a unique structure consisting of a cyclic core and a spiro junction. SP-4-84 has been studied extensively for its potential to modulate various biological pathways and has shown promise as a therapeutic agent in several preclinical studies.
Mecanismo De Acción
8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane modulates various biological pathways by binding to specific proteins and enzymes, thereby altering their activity. For example, this compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key regulator of the Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization of β-catenin, which in turn activates the Wnt/β-catenin signaling pathway. Similarly, this compound has been shown to inhibit the activity of PI3K, a key enzyme in the PI3K/Akt/mTOR pathway, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exert several biochemical and physiological effects in various preclinical studies. For example, this compound has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines. It has also been shown to reduce inflammation in a mouse model of colitis and improve cognitive function in a mouse model of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has several advantages as a research tool, including its ability to modulate multiple biological pathways and its high potency. However, it also has several limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of specific disease indications for which this compound may be effective. Finally, the development of analogs of this compound with improved potency and selectivity may also be a promising avenue for future research.
Métodos De Síntesis
The synthesis of 8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane involves a multi-step process that starts with the reaction of 4-(1H-pyrazol-3-yl)benzoic acid with 1,2-diaminoethane to form an amide intermediate. This intermediate is then cyclized with 1,2-dibromoethane to form the spirocyclic core of the compound. The final step involves the introduction of an oxa group to the spiro junction using a palladium-catalyzed reaction.
Aplicaciones Científicas De Investigación
8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been studied for its potential to modulate several biological pathways, including the Wnt/β-catenin signaling pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway. These pathways play critical roles in various cellular processes, including cell proliferation, differentiation, and survival. This compound has shown promise as a therapeutic agent in several preclinical studies, including cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-8-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(21-11-8-18(9-12-21)7-1-13-23-18)15-4-2-14(3-5-15)16-6-10-19-20-16/h2-6,10H,1,7-9,11-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUJIUYPCKJPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=NN4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![allyl 2-[(2-chlorobenzoyl)amino]-3-phenylacrylate](/img/structure/B5291025.png)
![N-(2-furylmethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5291026.png)
![4-(4-bromophenyl)-1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5291032.png)
![N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5291043.png)

![N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5291055.png)
![2-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5291058.png)



![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)

